molecular formula C17H15N3O2S B2524195 N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide CAS No. 865287-95-2

N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Cat. No. B2524195
CAS RN: 865287-95-2
M. Wt: 325.39
InChI Key: SRATWLAHMWUWLH-UHFFFAOYSA-N
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Description

“N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide” is a compound that contains an oxadiazole ring . Oxadiazole is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . They are derived from furan by the replacement of two methylene groups with two nitrogen atoms .


Synthesis Analysis

Thiophene-2-carbohydrazide was used to produce some thiophene-containing oxadiazole derivatives through reactions with various carbon-centered electrophiles . The hydrazone obtained was allowed to react with mercaptoacetic acid and acetic anhydride to construct thiazolidinone and oxadiazole derivatives .


Chemical Reactions Analysis

Thiophene-2-carbohydrazide was used to produce some thiophene-containing oxadiazole derivatives through reactions with various carbon-centered electrophiles . The hydrazone obtained was allowed to react with mercaptoacetic acid and acetic anhydride to construct thiazolidinone and oxadiazole derivatives .

Scientific Research Applications

Fungicidal Activity

The compound has been found to have significant fungicidal activity. A series of new N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene . The in vivo bioassay results of all the compounds against cucumber downy mildew (CDM, Pseudoperonospora cubensis (Berk.et Curt.) Rostov.) in a greenhouse indicated that compounds 4a (EC 50 = 4.69 mg/L) and 4f (EC 50 = 1.96 mg/L) exhibited excellent fungicidal activities .

Anticancer Activity

CCG-1423, a Rho A pathway inhibitor, has been reported to inhibit Rho/SRF-mediated transcriptional regulation . This study provides a better understanding of the effects of CCG-1423 on mitochondria, which may be useful for the assessment of the potential clinical application of CCG-1423 and its derivatives .

Modulation of Mitochondrial Functions

CCG-1423 has been observed to modulate mitochondrial functions. The effect of this small molecule drug was determined by measuring mitochondrial function using an XFe96 Analyzer and an Oxygraph 2k (O2k) high-resolution respirometer .

Inhibition of Transcription

CCG-1423 has been found to inhibit the transcription of SRF/p49 and PGC-1α, β, resulting in the downregulation of mitochondrial genes, leading to the repression of mitochondrial oxidative phosphorylation and overall ATP reduction .

Role in Organic Semiconductors

Thiophene-mediated molecules, which the compound is a part of, have a prominent role in the advancement of organic semiconductors .

Role in Organic Light-Emitting Diodes (OLEDs)

Thiophene-mediated molecules are also used in the fabrication of organic light-emitting diodes (OLEDs) .

Role in Antibacterial Activity

Thiophene derivatives, which the compound is a part of, exhibit many pharmacological properties such as antibacterial activity .

Role in Anti-Inflammatory Activity

Thiophene derivatives also show anti-inflammatory properties .

Future Directions

Oxadiazoles have become important synthons in the development of new drugs . The derivatives of the oxadiazole nucleus show various biological activities and are widely studied by researchers due to their broad range of chemical and biological properties . This suggests that compounds like “N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide” may have potential applications in the development of new drugs.

properties

IUPAC Name

N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c21-15(13-8-7-11-4-1-2-5-12(11)10-13)18-17-20-19-16(22-17)14-6-3-9-23-14/h3,6-10H,1-2,4-5H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRATWLAHMWUWLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C(=O)NC3=NN=C(O3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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